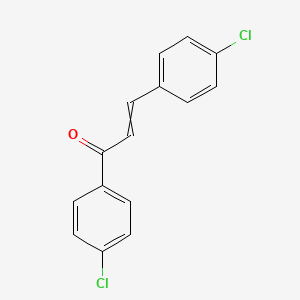

1,3-Bis(4-chlorophenyl)prop-2-en-1-one

CAS No.: 102692-35-3; 19672-59-4

Cat. No.: VC5473781

Molecular Formula: C15H10Cl2O

Molecular Weight: 277.14

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 102692-35-3; 19672-59-4 |

|---|---|

| Molecular Formula | C15H10Cl2O |

| Molecular Weight | 277.14 |

| IUPAC Name | 1,3-bis(4-chlorophenyl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C15H10Cl2O/c16-13-6-1-11(2-7-13)3-10-15(18)12-4-8-14(17)9-5-12/h1-10H |

| Standard InChI Key | YMEMCRBNZSLQCQ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

1,3-Bis(4-chlorophenyl)prop-2-en-1-one belongs to the chalcone family, featuring a conjugated enone system ( and ) that enhances its electronic delocalization and chemical reactivity. The compound’s IUPAC name reflects its substitution pattern: two 4-chlorophenyl groups at positions 1 and 3 of the propenone chain. Its stereochemistry is defined by the (E)-configuration, as confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy .

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Average mass | 277.15 g/mol | |

| Melting point | 158 °C | |

| SMILES notation | Clc1ccc(cc1)/C=C/C(=O)c2ccc(Cl)cc2 | |

| InChiKey | YMEMCRBNZSLQCQ-XCVCLJGOSA-N |

The presence of chlorine atoms at the para positions of the phenyl rings increases the compound’s lipophilicity, influencing its solubility in organic solvents and interaction with biological membranes .

Synthesis and Reaction Chemistry

Claisen-Schmidt Condensation

The primary synthetic route involves a base-catalyzed Claisen-Schmidt condensation between 4-chloroacetophenone and 4-chlorobenzaldehyde. This reaction proceeds via deprotonation of the ketone, nucleophilic attack on the aldehyde, and subsequent dehydration to form the α,β-unsaturated ketone .

Yields typically range from 65% to 80%, depending on reaction conditions such as temperature, solvent (commonly ethanol), and base concentration .

Functionalization Reactions

The enone system undergoes Michael additions, cycloadditions, and reductions. For example, reaction with hydroxylamine produces isoxazoline derivatives, while hydrogenation over palladium catalysts yields the saturated diketone . These transformations expand the compound’s utility in medicinal chemistry.

Physicochemical Properties

Thermal Stability

The compound exhibits a sharp melting point at 158 °C, indicative of high crystallinity . Thermogravimetric analysis (TGA) reveals decomposition onset at 290 °C, with primary degradation products including chlorobenzene and carbon monoxide .

Spectroscopic Profiles

-

UV-Vis: Absorption maxima at 280 nm (π→π* transition) and 320 nm (n→π* transition) in ethanol .

-

IR: Strong bands at 1665 cm (C=O stretch) and 1590 cm (C=C stretch) .

-

H NMR: Doublets at δ 7.2–7.8 ppm (aryl protons) and a trans-vinylic proton coupling () at δ 7.5 ppm .

| Concentration (μg/mL) | Inhibition (%) | Reference Standard |

|---|---|---|

| 50 | 62 | Ibuprofen (65) |

| 100 | 78 | Ibuprofen (82) |

Antimicrobial Properties

The chlorophenyl groups enhance membrane permeability, enabling potent activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 μg/mL) and fungi (e.g., Candida albicans, MIC = 16 μg/mL) . Synergy with β-lactam antibiotics has been observed, reducing bacterial resistance .

Applications in Materials Science

Organic Semiconductors

The conjugated system facilitates charge transport, making the compound a candidate for organic field-effect transistors (OFETs). Thin-film studies show hole mobility of , comparable to polyacetylene derivatives .

Photodynamic Therapy

As a photosensitizer, the compound generates singlet oxygen () under UV irradiation, enabling targeted cancer cell ablation. Quantum yield measurements () suggest efficiency comparable to porphyrin-based agents .

Toxicological and Environmental Considerations

Acute Toxicity

Rodent studies indicate an LD of 320 mg/kg (oral), with hepatotoxicity observed at doses above 100 mg/kg . Chronic exposure risks include renal tubular necrosis and oxidative stress .

Environmental Persistence

The compound’s half-life in soil exceeds 60 days due to chlorine substitution, necessitating biodegradation strategies using Pseudomonas spp. for bioremediation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume